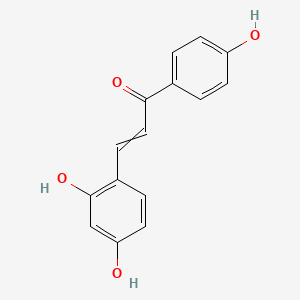

2,4,4'-Trihydroxychalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,4'-Trihydroxychalcone is a natural product found in Dracaena draco with data available.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Overview : 2,4,4'-Trihydroxychalcone has demonstrated significant antioxidant properties, making it a candidate for use in food preservation and health supplements.

Research Findings :

- A study evaluated the antioxidant activity of this compound using several assays, including DPPH radical scavenging and ferrous ion chelating assays. The results indicated that this compound effectively scavenged free radicals and exhibited reducing power at concentrations of 100, 300, and 500 µg/ml .

- In another investigation focused on sunflower oil storage, this compound was compared to synthetic antioxidants like butylated hydroxytoluene (BHT). It was found to reduce the formation of primary and secondary oxidation products in the oil more effectively than BHT at similar concentrations (100, 500, and 1000 ppm), suggesting its potential as a natural alternative for enhancing oxidative stability in food products .

Enzyme Inhibition

Overview : The compound has been studied for its inhibitory effects on key digestive enzymes associated with obesity.

Research Findings :

- A study assessed the inhibitory effects of this compound on sucrase, α-amylase, and lipase activities. It was found to significantly inhibit these enzymes in vitro, which may contribute to weight management strategies by reducing carbohydrate absorption .

- The enzyme inhibition results suggest that this compound could be integrated into dietary formulations aimed at controlling obesity and related metabolic disorders.

Antimicrobial Properties

Overview : The antimicrobial potential of this compound has been explored against various bacterial strains.

Research Findings :

- A study highlighted the bacteriostatic activity of several trihydroxychalcones against Staphylococcus aureus. The minimal inhibitory concentration (MIC) for this compound was determined through broth dilution methods, showing significant inhibition against this pathogen. The presence of hydroxyl groups in specific positions on the aromatic ring enhanced the bioactivity of the compound .

- These findings suggest potential applications in developing natural antimicrobial agents for food preservation or therapeutic uses.

Summary Table of Applications

Propiedades

IUPAC Name |

3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYSHUXENHRSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003600 |

Source

|

| Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83616-07-3 |

Source

|

| Record name | 3-(2,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.